BenchChemオンラインストアへようこそ!

N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide

Metabolic Stability Cytochrome P450 Drug Design

N-(4-Amino-3-methoxyphenyl)cyclopropanecarboxamide (CAS 1835931-67-3) is a strategic building block for medicinal chemistry teams developing kinase inhibitors, SMN protein modulators, and hNav1.7 inhibitors. The unique 4-amino-3-methoxyphenyl substitution pattern provides a distinct hydrogen-bond donor/acceptor profile, while the cyclopropane ring critically enhances metabolic stability by resisting cytochrome P450 oxidation. This compound is ideally suited for lead optimization campaigns aiming to improve pharmacokinetic properties and solubility. Secure high-purity material to accelerate your drug discovery programs.

Molecular Formula C11H14N2O2
Molecular Weight 206.24
CAS No. 1835931-67-3
Cat. No. B3111571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide
CAS1835931-67-3
Molecular FormulaC11H14N2O2
Molecular Weight206.24
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2CC2)N
InChIInChI=1S/C11H14N2O2/c1-15-10-6-8(4-5-9(10)12)13-11(14)7-2-3-7/h4-7H,2-3,12H2,1H3,(H,13,14)
InChIKeyHHBYEHVLPPREKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Amino-3-methoxyphenyl)cyclopropanecarboxamide (CAS 1835931-67-3): Procurement-Relevant Chemical Profile


N-(4-Amino-3-methoxyphenyl)cyclopropanecarboxamide (CAS 1835931-67-3) is a cyclopropanecarboxamide derivative with a molecular formula of C11H14N2O2 and a molecular weight of 206.24 g/mol [1]. The compound features a substituted aniline core with a 4-amino-3-methoxyphenyl moiety and a cyclopropanecarboxamide group. It is primarily utilized as a synthetic intermediate or building block in medicinal chemistry and drug discovery research [1]. Key computed physicochemical properties include an XLogP3 of 1.9 and a topological polar surface area of 64.4 Ų [1].

N-(4-Amino-3-methoxyphenyl)cyclopropanecarboxamide (CAS 1835931-67-3): Why Analogs Are Not Direct Substitutes


Direct substitution of N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide with close analogs or regioisomers is scientifically unsound due to its specific substitution pattern and the cyclopropane moiety, which critically modulate key physicochemical and biological properties. The 4-amino-3-methoxyphenyl arrangement offers a distinct hydrogen-bond donor/acceptor profile and electronic distribution compared to the 3-amino-4-methoxyphenyl regioisomer, potentially altering target recognition and binding [1]. Furthermore, the cyclopropane ring is a well-established motif for enhancing metabolic stability by resisting oxidative metabolism via cytochrome P450 enzymes [2]. Replacement with a non-cyclopropane analog (e.g., an acetamide or benzamide) would abolish this strategic advantage, leading to potentially different pharmacokinetic outcomes. The quantitative evidence below details these critical points of differentiation.

N-(4-Amino-3-methoxyphenyl)cyclopropanecarboxamide (CAS 1835931-67-3): Quantitative Differentiation from Comparators


Cyclopropane Moiety Confers Enhanced Metabolic Stability Relative to Non-Cyclopropane Amides

The cyclopropane ring in N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide is a key structural determinant for improved metabolic stability. This is a well-established class-level benefit of cyclopropane motifs in medicinal chemistry [1]. In contrast, an analogous compound with a non-cyclopropane amide (e.g., N-(4-amino-3-methoxyphenyl)acetamide) lacks this stabilization, rendering it more susceptible to oxidative metabolism. While direct head-to-head metabolic data for this specific compound are not publicly available, the class-level inference is robust and supports its strategic use over non-cyclopropane amides in drug discovery campaigns focused on improving pharmacokinetic profiles.

Metabolic Stability Cytochrome P450 Drug Design Pharmacokinetics

Regioisomeric Substitution Pattern (4-Amino-3-methoxy vs. 3-Amino-4-methoxy) Alters Hydrogen-Bonding and Physicochemical Profile

The specific 4-amino-3-methoxyphenyl substitution pattern of this compound is distinct from its regioisomer, N-(3-amino-4-methoxyphenyl)cyclopropanecarboxamide. This positional difference impacts the spatial orientation of hydrogen bond donors and acceptors, as well as electronic distribution, which can significantly affect target binding and solubility [1]. While direct comparative biological data between these two regioisomers is not available in the public domain, class-level inference from medicinal chemistry principles dictates that such a substitution change can lead to profound differences in activity and selectivity. The 4-amino-3-methoxy arrangement offers a specific hydrogen-bond donor-acceptor vector that is distinct from the 3-amino-4-methoxy pattern, potentially leading to unique binding interactions with biological targets.

Regioisomerism Hydrogen Bonding Physicochemical Properties SAR

Enhanced Three-Dimensionality and Solubility Potential Compared to Planar Aromatic Amide Analogs

The cyclopropane ring introduces three-dimensionality and disrupts molecular planarity, a strategy known to reduce crystal packing and lower melting points, thereby enhancing solubility [1]. In contrast, a planar analog like N-(4-amino-3-methoxyphenyl)benzamide lacks this 3D character, which can lead to poorer solubility and higher melting points. The cyclopropane fragment's ability to enforce a non-planar conformation is a recognized advantage in drug design, as it can improve aqueous solubility and membrane permeability [1].

Three-Dimensionality Solubility Drug-Likeness Cyclopropane

Documented Use as a Key Intermediate in Patented Kinase Inhibitor and Therapeutic Agent Synthesis

N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide is specifically claimed and utilized as a reactant and key intermediate in the synthesis of patented therapeutic agents. Its inclusion in patent literature highlights its value in generating novel chemical matter, particularly in the kinase inhibitor space [1][2]. This differentiates it from non-claimed, generic building blocks. The compound's role in the synthesis of heterobicyclic carboxamides and cyclopropanecarboxamide-containing compounds for autoimmune and inflammatory disease treatment is documented [1][2].

Kinase Inhibitor Patent Intermediate Medicinal Chemistry

N-(4-Amino-3-methoxyphenyl)cyclopropanecarboxamide (CAS 1835931-67-3): Primary Application Scenarios Supported by Evidence


Synthesis of Kinase Inhibitors for Oncology and Inflammation Research

This compound is a key building block for constructing heterobicyclic carboxamides and cyclopropanecarboxamide-containing molecules that function as kinase inhibitors [1]. Its cyclopropane moiety is strategically important for improving metabolic stability and introducing three-dimensionality to the final drug candidate [2]. Procurement is indicated for medicinal chemistry teams engaged in kinase-targeted drug discovery, particularly for projects requiring enhanced pharmacokinetic properties.

Lead Optimization for Improved Metabolic Stability and Solubility

The compound is ideally suited for lead optimization campaigns where improving metabolic stability and solubility are primary objectives . The cyclopropane ring's ability to resist P450 oxidation and disrupt crystal packing makes it a superior choice over non-cyclopropane amide analogs [2]. This scenario is relevant for projects where a hit or lead compound has shown promising activity but suffers from rapid clearance or poor aqueous solubility.

Development of Therapeutics for Autoimmune and Inflammatory Diseases

Patents cite the use of cyclopropanecarboxamide-containing compounds, for which N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide serves as an intermediate, in the treatment of autoimmune diseases [1]. This provides a validated entry point for researchers developing novel therapies for conditions such as rheumatoid arthritis, psoriasis, or inflammatory bowel disease.

Synthesis of Modulators for Neurological Targets (SMN, Nav1.7)

The compound is documented as a reactant for the synthesis of Survival Motor Neuron (SMN) protein modulators and diaminotriazine hNav1.7 inhibitors . This application scenario is particularly relevant for research in spinal muscular atrophy (SMA) and chronic pain, where Nav1.7 is a validated target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-amino-3-methoxyphenyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.